(s)-3-(4-Benzyloxyphenyl)-beta-alaninol
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Overview
Description
(s)-3-(4-Benzyloxyphenyl)-beta-alaninol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a beta-alaninol moiety. The stereochemistry of the compound is denoted by the (s)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(4-Benzyloxyphenyl)-beta-alaninol typically involves several steps:
Starting Material: The synthesis often begins with 4-benzyloxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Protection: The hydroxyl group may be protected using a suitable protecting group to prevent unwanted reactions in subsequent steps.
Amination: The protected alcohol is then subjected to amination reactions to introduce the beta-alaninol moiety. This can be achieved using reagents like ammonia or amines under appropriate conditions.
Deprotection: Finally, the protecting group is removed to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(s)-3-(4-Benzyloxyphenyl)-beta-alaninol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like THF (Tetrahydrofuran).
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like DMSO (Dimethyl sulfoxide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
(s)-3-(4-Benzyloxyphenyl)-beta-alaninol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (s)-3-(4-Benzyloxyphenyl)-beta-alaninol involves its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Benzyloxyphenyl)-beta-alaninol: The enantiomer of the compound with opposite stereochemistry.
3-(4-Methoxyphenyl)-beta-alaninol: A similar compound with a methoxy group instead of a benzyloxy group.
3-(4-Hydroxyphenyl)-beta-alaninol: A derivative with a hydroxyl group in place of the benzyloxy group.
Uniqueness
(s)-3-(4-Benzyloxyphenyl)-beta-alaninol is unique due to its specific stereochemistry and the presence of the benzyloxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2/t16-/m0/s1 |
InChI Key |
LTGQQRZGPYYPNY-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CCO)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N |
Origin of Product |
United States |
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